

# Chemical structure and molecular formula of Spirapril Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Spirapril Hydrochloride |           |
| Cat. No.:            | B023658                 | Get Quote |

An In-depth Technical Guide to **Spirapril Hydrochloride**: Chemical Properties and Experimental Analysis

## Introduction

**Spirapril hydrochloride** is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3][4] It functions as a prodrug, being rapidly metabolized in the body to its active diacid form, spiraprilat.[4][5][6] Spiraprilat is a potent, non-sulfhydryl ACE inhibitor that competitively blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II.[6][7][8] This guide provides a detailed overview of the chemical structure, molecular formula, and key quantitative data of **spirapril hydrochloride**. It also outlines relevant experimental protocols for its analysis and characterization, intended for researchers, scientists, and professionals in drug development.

## **Chemical Structure and Identification**

- Chemical Name: (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride[5][8][9]
- CAS Number: 94841-17-5[1][2][3]
- Molecular Formula: C22H31ClN2O5S2[2][5][9]
- Synonyms: SCH 33844, Renormax[1][3][10]



The structure of spirapril features a unique dithia-azaspiro[4.4]nonane moiety. As the hydrochloride salt, it exhibits improved stability and solubility characteristics suitable for pharmaceutical formulation.

# **Quantitative Data Summary**

The physicochemical, pharmacokinetic, and pharmacodynamic properties of **Spirapril Hydrochloride** and its active metabolite, Spiraprilat, are summarized below.



| Property                                         | Value                                                                                        | Reference     |
|--------------------------------------------------|----------------------------------------------------------------------------------------------|---------------|
| Physicochemical Properties                       |                                                                                              |               |
| Molecular Weight                                 | 503.1 g/mol                                                                                  | [5][8][9][10] |
| Melting Point                                    | 192-194 °C (decomposes)                                                                      | [1][3][11]    |
| Boiling Point                                    | 697.8 °C at 760 mmHg                                                                         | [1][3][11]    |
| Flash Point                                      | 375.8 °C                                                                                     | [1][3][11]    |
| Solubility                                       | Very slightly soluble in water;<br>Soluble in methanol; Slightly<br>soluble in acetonitrile. | [3][11]       |
| Pharmacokinetic Properties (Oral Administration) |                                                                                              |               |
| Bioavailability (Spirapril)                      | ~50%                                                                                         | [5]           |
| Time to Peak Hemodynamic<br>Effect               | 4-6 hours                                                                                    | [1][9]        |
| Terminal Half-life (Spirapril)                   | 20-50 minutes (IV infusion)                                                                  | [5]           |
| Terminal Half-life (Spiraprilat)                 | ~35 hours                                                                                    | [5]           |
| Plasma Clearance (Spirapril)                     | 56 L/h (IV infusion)                                                                         | [5]           |
| Plasma Clearance (Spiraprilat)                   | 10 L/h (IV infusion)                                                                         | [5]           |
| Volume of Distribution (Spirapril)               | 28 Litres (IV infusion)                                                                      | [5]           |
| Volume of Distribution (Spiraprilat)             | 43 Litres (IV infusion)                                                                      | [5]           |
| Elimination Routes                               | Renal and Hepatic                                                                            | [3][4]        |
| Pharmacodynamic Properties                       |                                                                                              |               |
| ACE Inhibition (IC50)                            | 67 nM                                                                                        | [10]          |
| ID50 (Angiotensin I Pressor<br>Response, Rats)   | 16 μg/kg                                                                                     | [10]          |



| ID50 (Angiotensin I Pressor | 262 μg/kg | [10] |
|-----------------------------|-----------|------|
| Response, Dogs)             | 202 μg/kg | [10] |

# Mechanism of Action: Inhibition of the Renin-Angiotensin System

Spirapril exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). As a prodrug, it is hydrolyzed to spiraprilat, which inhibits Angiotensin-Converting Enzyme (ACE). ACE is responsible for converting inactive angiotensin I into the potent vasoconstrictor angiotensin II. By blocking this step, spiraprilat decreases plasma levels of angiotensin II, leading to vasodilation (reduced blood pressure) and decreased aldosterone secretion, which promotes natriuresis.[6][8]



Click to download full resolution via product page

Caption: Mechanism of action of Spiraprilat within the Renin-Angiotensin System.

## **Experimental Protocols**

This section details methodologies relevant to the synthesis, characterization, and evaluation of **spirapril hydrochloride**.

## **Synthesis Outline**

A definitive, step-by-step synthesis protocol is proprietary. However, patent literature from Schering-Plough outlines a key strategic approach.[12] The synthesis commences with a protected proline derivative, Cbz-protected 4-oxoproline methyl ester. A crucial step involves the protection of the carbonyl group as a spirocyclic thioketal, which forms the characteristic



1,4-dithia-7-azaspiro[4.4]nonane core of the molecule. Following deprotection and subsequent coupling reactions with the appropriate side chain, the final spirapril molecule is formed. The hydrochloride salt is typically prepared in the final step by treating the free base with hydrochloric acid in a suitable solvent to facilitate crystallization.

# In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is a representative method for determining the IC<sub>50</sub> value of spiraprilat. The assay is based on the spectrophotometric measurement of a product formed from an ACE-specific substrate.[13][14][15]

#### Materials:

- Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
- Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)
- Spirapril Hydrochloride (or Spiraprilat) standard
- Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
- Stopping reagent: 1 M HCl
- Extraction solvent: Ethyl acetate
- Positive Control: Captopril

#### Procedure:

- Preparation of Solutions:
  - Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.
  - Prepare a stock solution of ACE (e.g., 100 mU/mL) in the same buffer.
  - Prepare serial dilutions of Spiraprilat (or Spirapril, which will hydrolyze in situ over a longer incubation, though using Spiraprilat is preferred) and the Captopril control in the buffer to



achieve a range of final concentrations for IC50 determination.

#### Enzymatic Reaction:

- $\circ$  In a microcentrifuge tube, add 20 µL of ACE solution and 40 µL of the inhibitor solution (Spiraprilat dilution or buffer for control).
- Pre-incubate the mixture at 37 °C for 10 minutes.
- $\circ$  Initiate the reaction by adding 100 µL of the HHL substrate solution.
- Incubate the reaction mixture at 37 °C for 45 minutes.[14]
- Reaction Termination and Extraction:
  - Stop the reaction by adding 250 μL of 1 M HCl.
  - Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) product.
  - Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 10 minutes to separate the phases.[14]

#### Quantification:

- Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
- Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
- Re-dissolve the dried hippuric acid residue in a known volume of buffer or mobile phase.
- Measure the absorbance of the redissolved sample at 228 nm using a UV-Vis spectrophotometer or quantify using reverse-phase HPLC.[15]

#### Calculation:

 $\circ$  Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100



• Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.



Click to download full resolution via product page



Caption: Experimental workflow for the in vitro ACE inhibition assay.

## In Vivo Pharmacokinetic Study Design

Pharmacokinetic properties of spirapril were evaluated in human subjects to determine its absorption, distribution, metabolism, and excretion profile.[5][9][16]

#### Study Design:

- A dose-ranging study can be conducted in healthy volunteers or the target patient population (e.g., patients with congestive heart failure).[9]
- Subjects receive a single oral dose of spirapril hydrochloride (e.g., doses ranging from 0.3 mg to 6.25 mg).[9]
- Blood samples are collected at predetermined time points over a 24 to 48-hour period postadministration.
- Plasma is separated from the blood samples and stored at -20°C or lower until analysis.

#### Sample Analysis:

- Plasma concentrations of both the parent drug (spirapril) and its active metabolite (spiraprilat) are determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), for its high sensitivity and specificity.
- A standard curve is generated using known concentrations of spirapril and spiraprilat to ensure accurate quantification.

#### Data Analysis:

 Pharmacokinetic parameters such as C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t<sub>1</sub>/<sub>2</sub>) are calculated for both spirapril and spiraprilat using non-compartmental analysis software.



 These parameters help to characterize the drug's absorption rate, extent of exposure, and elimination kinetics.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. research.rug.nl [research.rug.nl]
- 2. Spirapril Hydrochloride Standard | Manasa Life Sciences [manasalifesciences.com]
- 3. lookchem.com [lookchem.com]
- 4. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirapril: pharmacokinetic properties and drug interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirapril | C22H30N2O5S2 | CID 5311447 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The acute hemodynamic, hormonal, and pharmacokinetic properties of oral spirapril in patients with moderate to severe heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 13. ACE Inhibition Assay Protocol OneLab [onelab.andrewalliance.com]
- 14. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 15. idpublications.org [idpublications.org]
- 16. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Chemical structure and molecular formula of Spirapril Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023658#chemical-structure-and-molecular-formula-of-spirapril-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com